BRD20322 -

BRD20322

Catalog Number: EVT-1534371
CAS Number:
Molecular Formula: C27H31N3O2
Molecular Weight: 429.564
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BRD20322 is a novel potent inhibitor of spCas9, disrupting spCas9-DNA binding and exerting dose and temporal control of spCas9 in human cell lines.
Synthesis Analysis

Methods

The synthesis of BRD20322 involves several key steps, typically starting with commercially available precursors. The synthetic route may include:

  1. Formation of the Core Structure: Initial reactions often involve coupling reactions to form the central scaffold of the molecule.
  2. Functionalization: Subsequent steps include the introduction of functional groups that enhance the compound's biological activity and selectivity.
  3. Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound suitable for biological testing.

Technical Details

The synthesis process may utilize various organic chemistry techniques, including:

  • Refluxing: To drive reactions to completion.
  • Nuclear Magnetic Resonance Spectroscopy: For structural confirmation.
  • Mass Spectrometry: To verify molecular weight and purity.
Molecular Structure Analysis

Structure

BRD20322 has a complex molecular structure characterized by multiple rings and functional groups that contribute to its activity. The precise three-dimensional conformation can significantly influence its binding affinity to target proteins.

Data

The molecular formula for BRD20322 is typically represented as CxHyNzOw, where x, y, z, and w denote the number of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule. Detailed structural data can be obtained through X-ray crystallography or computational modeling techniques.

Chemical Reactions Analysis

Reactions

BRD20322 may participate in various chemical reactions that are critical for its biological activity:

  • Binding Interactions: The compound binds selectively to bromodomains, leading to inhibition of protein-protein interactions.
  • Metabolic Stability: Understanding how BRD20322 reacts with metabolic enzymes is crucial for predicting its pharmacokinetics.

Technical Details

Kinetic studies can be performed to evaluate the rate of reaction between BRD20322 and its targets, providing insights into its mechanism of action.

Mechanism of Action

Process

The mechanism of action for BRD20322 involves its binding to specific bromodomains within target proteins. This binding disrupts the interaction between bromodomain-containing proteins and acetylated lysine residues on histones or other proteins, leading to altered gene expression profiles.

Data

In vitro assays have demonstrated that BRD20322 effectively inhibits the proliferation of cancer cell lines by modulating transcriptional programs associated with cell growth and survival.

Physical and Chemical Properties Analysis

Physical Properties

BRD20322 is typically characterized by:

  • Molecular Weight: A specific value that helps in identifying the compound.
  • Solubility: Often assessed in various solvents to determine compatibility for biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: Evaluated under different pH levels and temperatures.
  • Reactivity: Assessed against common reagents to understand potential side reactions during synthesis or metabolism.

Relevant data on these properties can be obtained through standard analytical methods such as High-Performance Liquid Chromatography (HPLC) and Differential Scanning Calorimetry (DSC).

Applications

BRD20322 has significant potential in scientific research, particularly in:

  • Cancer Therapeutics: As a tool compound for studying bromodomain-related pathways in cancer biology.
  • Epigenetic Research: Investigating the role of acetylation in gene regulation.
  • Drug Discovery: Serving as a lead compound for developing new inhibitors targeting bromodomain-containing proteins.
Molecular Characterization of BRD20322

Chemical Structure and Physicochemical Properties

BRD20322 (CAS# 2414154-84-8) is a synthetic small-molecule inhibitor of Streptococcus pyogenes Cas9 (spCas9) with the molecular formula C₂₇H₃₁N₃O₂ and a molecular weight of 429.56 g/mol. Its core structure features a hexahydropyrrolo[3,2-c]quinoline scaffold with three stereocenters, characteristic of martinelline-derived alkaloids [6] [8]. The compound includes a pyridin-3-ylethynyl moiety at the C8 position and a cyclohexyl carbonyl group at N1, contributing to its target engagement [5]. Key physicochemical properties include:

  • LogP: Estimated at ~3.2 (indicating moderate lipophilicity)
  • Hydrogen bond donors/acceptors: 1 H-bond donor, 4 H-bond acceptors
  • Stereochemistry: Exo configuration with trans H8-H9 and cis H9-H10 relationships [6]

Table 1: Physicochemical Profile of BRD20322

PropertyValue
Molecular FormulaC₂₇H₃₁N₃O₂
Molecular Weight429.56 g/mol
CAS Number2414154-84-8
Topological Polar Surface Area54.1 Ų
Stereochemistry(3aS,4R,9bR) [8]
Key Structural FeaturesPyrroloquinoline core, alkyne linker

The bicyclic framework enables conformational rigidity, while the pyridine ring enhances solubility in aqueous buffers. The compound's stereochemistry is critical: the iso-form (2986118-54-9) shows distinct biological activity due to altered spatial orientation [8].

Synthesis and Structural Optimization Pathways

The synthesis of BRD20322 leverages pyrrolo[3,2-c]quinoline scaffold assembly, historically used for martinelline alkaloids [6]. Key synthetic strategies include:

Scaffold Construction

  • Chiral β-amino ester initiation: Copper-catalyzed coupling of 1,4-diiodobenzene with β-amino esters forms the quinoline backbone [6].
  • Intramolecular acylation: Aluminum chloride-mediated cyclization generates the tricyclic core (e.g., ketone intermediate 12 in martinellic acid synthesis) [6].
  • Alkyne incorporation: Sonogashira coupling introduces the pyridin-3-ylethynyl group at C8 [5].

Optimization for CRISPR Inhibition

  • Stereochemical refinement: Epimeric mixtures from initial syntheses were resolved to isolate the (3aS,4R,9bR)-isomer, enhancing spCas9 binding [6] [8].
  • Side chain modulation: Replacing the martinelline guanidine group with cyclohexyl carbonyl improved cell permeability and reduced off-target effects [5] [6].
  • Bicyclization: Transient disulfide bicyclization (inspired by peptidyl drug optimization) increased proteolytic stability [4].

Table 2: Structure-Activity Relationship (SAR) Highlights

Modification SiteBiological Impact
C8 Alkyne linker↑ spCas9-DNA disruption (pyridine > phenyl)
N1 Cyclohexyl carbonyl↑ Cell permeability vs. guanidine analogs
C4 HydroxymethylEssential for inhibition (loss upon methylation)
Core stereochemistry(3aS,4R,9bR) > epimeric mixtures [6]

Stability and Cell Permeability Profiles

BRD20322 exhibits enhanced metabolic stability and cell membrane penetration due to structural engineering:

Membrane Permeability

  • Diffusion kinetics: The compound follows nonmediated transport through lipid bilayers, governed by concentration gradients and lipophilicity (LogP ~3.2) [7]. Its small molecular weight (<500 Da) enables passive diffusion, with permeability coefficients (P) 10⁶-fold higher than protein-based anti-CRISPRs [3] [5].
  • Cholesterol dependence: Permeability decreases in cholesterol-rich membranes due to reduced interlipid gaps [7].
  • Cell-penetrating enhancement: The hydroxymethyl group facilitates transient interactions with phospholipid head groups, accelerating cellular uptake [4] [8].

Stability Metrics

  • Plasma stability: >90% intact after 6 hours in human plasma, attributed to the bicyclic scaffold’s resistance to esterases [4] [5].
  • Reductive activation: Intracellular glutathione reduces disulfide bonds (if present in prodrug forms), releasing active linear inhibitor [4].
  • Temperature sensitivity: Stable at 4°C but degrades at room temperature; storage requires desiccated, cold conditions [5] [8].

Table 3: Permeability and Stability Parameters

ParameterValue/Observation
Transport MechanismPassive diffusion (nonmediated)
Permeability vs. peptides150-fold ↑ vs. bicyclic peptidyl inhibitors [4]
Plasma half-life>6 hours (human)
Metabolic vulnerabilityResistant to CYP3A4 oxidation
Storage stabilityStable >6 months at -20°C in inert atmosphere

The reversible bicyclization strategy—originally developed for peptidyl drugs—confers protease resistance while maintaining intracellular bioactivity. Upon cellular entry, cytoplasmic reductases cleave disulfide bonds, regenerating the active mono cyclic form [4].

Properties

Product Name

BRD20322

IUPAC Name

Cyclohexyl((3aR,4S,9bS)-4-(hydroxymethyl)-5-methyl-8-(pyridin-3-ylethynyl)-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-c]quinolin-1-yl)methanone

Molecular Formula

C27H31N3O2

Molecular Weight

429.564

InChI

InChI=1S/C27H31N3O2/c1-29-24-12-11-19(9-10-20-6-5-14-28-17-20)16-23(24)26-22(25(29)18-31)13-15-30(26)27(32)21-7-3-2-4-8-21/h5-6,11-12,14,16-17,21-22,25-26,31H,2-4,7-8,13,15,18H2,1H3/t22-,25+,26-/m0/s1

InChI Key

RJPOOYBWNWFNOM-DFCKQENNSA-N

SMILES

O=C(C1CCCCC1)N2CC[C@@]3([H])[C@@H](CO)N(C)C4=C(C=C(C#CC5=CC=CN=C5)C=C4)[C@]32[H]

Solubility

Soluble in DMSO

Synonyms

BRD20322; BRD-20322; BRD 20322

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.